3-Amino-3-(5-bromofuran-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
3-amino-3-(5-bromofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C8H10BrNO3/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
WBADFYHCYLPWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
Strategic Synthetic Approaches for 3 Amino 3 5 Bromofuran 2 Yl Butanoic Acid
Retrosynthetic Analysis of the 3-Amino-3-(5-bromofuran-2-yl)butanoic Acid Scaffold
Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler precursors. For this compound, the analysis focuses on the formation of the butanoic acid backbone, the functionalization of the furan (B31954) ring, and the introduction of the key amino group at the β-position.
Disconnection Strategies for the Carbon-Carbon Bonds
The carbon framework of the target molecule presents several logical points for disconnection. The most strategic disconnections are typically those adjacent to functional groups, which correspond to reliable bond-forming reactions.
Disconnection of the C2-C3 Bond: A primary retrosynthetic disconnection breaks the bond between the α- and β-carbons (C2-C3) of the butanoic acid chain. This approach simplifies the molecule into two key synthons: a nucleophilic acetate (B1210297) equivalent (A) and an electrophilic imine derived from a 5-bromofuran-2-yl methyl ketone (B). This pathway is conceptually based on reactions like the Mannich-type reaction or the Rodionov synthesis, which are common strategies for accessing β-amino acids. researchgate.netorganic-chemistry.orgillinois.edu The forward synthesis would involve the condensation of a 5-bromofuran-2-yl ketone with an amine and a source of cyanide (Strecker-type synthesis) or with malonic acid and ammonia (B1221849) (Rodionov reaction). wikipedia.orgmdpi.com
Disconnection of the C3-Furan Bond: An alternative strategy involves disconnecting the bond between the C3 of the butanoic acid chain and the furan ring. This leads to a 5-bromofuran-2-yl nucleophile (C), such as an organometallic reagent (e.g., Grignard or organolithium), and an electrophilic 3-amino-3-methylbutanoic acid derivative (D). Alternatively, an electrophilic furan species could react with a nucleophilic butanoic acid enolate. This approach hinges on Friedel-Crafts type reactions or the conjugate addition of the furan nucleus to a suitable α,β-unsaturated precursor. researchgate.netrsc.orgmdpi.com
Conjugate Addition Approach: A powerful strategy for forming the C2-C3 bond is through a conjugate addition (or Michael addition). beilstein-journals.orgwikipedia.org In this retrosynthetic view, the target molecule is disconnected to reveal an α,β-unsaturated ester or acid (E) and a nitrogen nucleophile. The furan ring and methyl group would already be in place on the Michael acceptor. The forward synthesis would involve the 1,4-addition of an amine (like ammonia or a protected equivalent) to 3-(5-bromofuran-2-yl)but-2-enoic acid or its ester. jove.com
Approaches for Furan Ring Functionalization
The 5-bromo-2-substituted furan moiety is a critical component. Its synthesis can be approached in two main ways: by starting with an already substituted furan or by functionalizing the furan ring at a later stage.
Pre-functionalized Furan: A common approach is to begin with a commercially available or easily synthesized furan derivative. For instance, 2-furoic acid or furfural (B47365) can be brominated at the 5-position. researchgate.netasianpubs.org This 5-bromofuran derivative then serves as the foundation to build the butanoic acid side chain. For example, Friedel-Crafts acylation of 2-bromofuran (B1272941) with a butanoic acid derivative could install the side chain. researchgate.net
Late-stage Bromination: Alternatively, a 2-substituted furan bearing the butanoic acid side chain could be synthesized first, followed by selective bromination at the 5-position. Furan rings are highly susceptible to electrophilic substitution, and bromination often occurs selectively at the C5 position if it is unoccupied. asianpubs.org
Introduction and Derivatization of the Amino Group
The introduction of the amino group at the tertiary carbon (C3) is a key challenge. Several established methods for the synthesis of β-amino acids are applicable. illinois.edunih.govnih.gov
From a Ketone Precursor: As suggested by the C2-C3 disconnection, a 5-bromofuran-2-yl methyl ketone could be a key intermediate. This ketone can be converted into the target amino acid through several pathways. One route involves a Strecker-like synthesis where the ketone is converted to an imine, which is then attacked by a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Another route is the Rodionov reaction, involving condensation with malonic acid and ammonia. researchgate.netmdpi.com
Conjugate Addition of Nitrogen Nucleophiles: As mentioned, the aza-Michael addition of an amine (e.g., ammonia, benzylamine) to an α,β-unsaturated ester is a direct method for introducing the amino group at the β-position. researchgate.netthieme-connect.de The use of a protected nitrogen source is often necessary to control reactivity.
Reductive Amination: If a β-keto acid or β-keto ester precursor can be synthesized, such as ethyl 3-(5-bromofuran-2-yl)-3-oxobutanoate, the amino group can be introduced via reductive amination. This involves the reaction of the ketone with an ammonia source to form an enamine or imine intermediate, which is then reduced in situ to the desired amine.
Synthesis of Key Precursors and Building Blocks
The success of the proposed synthetic strategies relies on the efficient preparation of key intermediates.
Preparation of 5-Bromofuran-2-yl Derivatives
The 5-bromofuran-2-yl moiety is a versatile building block. The most direct precursor is often 5-bromo-2-furaldehyde, which can be synthesized from furfural. chemicalbook.com
Synthesis of 5-Bromo-2-furaldehyde: This key intermediate is typically prepared by the electrophilic bromination of 2-furaldehyde. Various brominating agents can be used, including molecular bromine in the presence of a Lewis acid or N-bromosuccinimide (NBS). asianpubs.org A high-yield synthesis uses 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as both the brominating agent and the solvent, offering good regioselectivity for the 5-position. asianpubs.orgchemicalbook.com
Synthesis of 5-Bromo-2-acetylfuran: This ketone is a crucial precursor for strategies involving the Strecker or Rodionov reactions. It can be prepared via Friedel-Crafts acylation of 2-bromofuran with acetyl chloride or acetic anhydride (B1165640). researchgate.net Alternatively, 5-bromo-2-furoic acid can be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent to yield the ketone.
Synthesis of Butanoic Acid Scaffolds and Related Chains
The butanoic acid portion of the molecule can be constructed using various synthons depending on the chosen strategy.
α,β-Unsaturated Precursors: For a conjugate addition strategy, an α,β-unsaturated butenoate is required. 3-(5-Bromofuran-2-yl)but-2-enoic acid could be synthesized from 5-bromo-2-acetylfuran through a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester of acetic acid (e.g., triethyl phosphonoacetate), followed by hydrolysis of the resulting ester.
Malonic Acid Derivatives: For the Rodionov or related syntheses, malonic acid is a key building block. mdpi.com This commercially available C3 dicarboxylic acid serves as the nucleophilic component that condenses with an aldehyde or ketone.
Acetate Enolates: In strategies involving the addition of a C2 unit to a ketone, a stabilized enolate of an acetate ester (e.g., ethyl acetate or tert-butyl acetate) can be generated using a strong base like lithium diisopropylamide (LDA). This nucleophile can then react with an imine derived from 5-bromo-2-acetylfuran in an aza-aldol type reaction.
3-Aminobutanoic Acid: This compound itself is a potential precursor. scientificlabs.co.uksigmaaldrich.com For instance, it could be N-arylated with a suitable furan derivative. scientificlabs.co.uk Racemic 3-aminobutanoic acid can be synthesized, and chiral versions are also accessible, which could be relevant for stereocontrolled syntheses of the target molecule. vcu.edugoogle.com
Routes to α- or β-Amino Acid Precursors
The synthesis of this compound can be approached through the preparation of advanced α- or β-amino acid precursors, which can then be further elaborated to the final target molecule. These precursors can be designed to already contain the bromofuran nucleus or a latent functionality that can be converted to the desired group in a later step.
One common strategy for the synthesis of α-amino acids involves the amination of α-bromocarboxylic acids, which can be prepared from the corresponding carboxylic acid via reactions like the Hell-Volhard-Zelinskii reaction. libretexts.orglibretexts.orgpressbooks.pub In the context of our target molecule, a potential precursor could be an α-amino acid with a furan side chain, which could be subsequently brominated. For instance, (R)-2-amino-3-(furan-2-yl)propanoic acid derivatives can serve as versatile starting materials. medchemexpress.com
Another approach involves the diastereoselective allylation of N-tert-butanesulfinyl α-iminoesters using allylboronic acids to generate optically active non-proteinogenic α-amino acid precursors. nih.gov This method offers a pathway to α-amino esters with a variety of side chains, including those containing furan.
For β-amino acid precursors, the Arndt-Eistert homologation of α-amino acids provides a classical method for extending the carbon chain by one methylene (B1212753) unit. illinois.edu This would involve the conversion of a suitable α-amino acid, such as one containing a 5-bromofuran-2-yl moiety at the α-position, into the corresponding β-amino acid.
| Precursor Type | Synthetic Method | Key Reagents | Potential for Target Synthesis |
| α-Amino Acid | Hell-Volhard-Zelinskii & Amination | Br₂, PBr₃; then NH₃ | Synthesis of an α-amino acid with a furan group, followed by bromination. libretexts.orglibretexts.orgpressbooks.pub |
| α-Amino Acid | Diastereoselective Allylation | Allylboronic acid, N-tert-butanesulfinyl α-iminoester | Introduction of a furan-containing side chain. nih.gov |
| β-Amino Acid | Arndt-Eistert Homologation | Diazomethane (B1218177), Silver benzoate | Chain extension of a suitable α-amino acid precursor. illinois.edu |
Direct Synthetic Methodologies for this compound
Direct synthetic methods aim to construct the this compound backbone in a more convergent manner. These approaches often involve the formation of the key C-C and C-N bonds at the β-position.
Carbonyl Condensation Reactions
Carbonyl condensation reactions, such as the Knoevenagel condensation, can be employed to generate α,β-unsaturated systems that are precursors to β-amino acids. For the target molecule, 5-bromo-2-acetylfuran could be condensed with a compound containing an activated methylene group, such as malonic acid or its derivatives, followed by subsequent transformations to introduce the amino group and reduce the double bond.
Michael-Type Additions to Unsaturated Systems
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful and widely used method for the synthesis of β-amino acids. nih.govscience.gov In this approach, a suitable Michael acceptor, such as (E)-3-(5-bromofuran-2-yl)but-2-enoic acid or its ester, would be reacted with an ammonia equivalent or a protected amine. The stereochemistry of the newly formed stereocenter can often be controlled by using chiral auxiliaries or catalysts. nih.gov
| Michael Acceptor | Nitrogen Source | Catalyst/Conditions | Expected Product |
| (E)-3-(5-bromofuran-2-yl)but-2-enoate | Benzylamine | Lewis Acid (e.g., Yb(OTf)₃) | N-Benzyl-3-amino-3-(5-bromofuran-2-yl)butanoate |
| (E)-3-(5-bromofuran-2-yl)but-2-enoic acid | Ammonia | Enzyme (e.g., Ammonia Lyase) | This compound |
Mannich-Type Reactions
The Mannich reaction provides a direct route to β-aminocarbonyl compounds through the reaction of an aldehyde or ketone, an amine, and a compound with an active hydrogen. organic-chemistry.orgrsc.orgnih.gov A three-component Mannich reaction involving 5-bromofuran-2-carbaldehyde, an amine (such as ammonia or a protected amine), and a suitable enolizable carbonyl compound (like a ketene (B1206846) silyl (B83357) acetal (B89532) derived from propanoic acid) could potentially yield the desired β-amino acid derivative. researchgate.net Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Mannich reactions. mdpi.com
Strecker Synthesis Adaptations
The classical Strecker synthesis is a method for producing α-amino acids from an aldehyde or ketone, ammonia, and cyanide. wikipedia.orgorganic-chemistry.org Adaptations of the Strecker synthesis can be envisioned for the preparation of β-amino acids. A possible route could involve the reaction of a β-keto ester, such as ethyl 3-(5-bromofuran-2-yl)-3-oxobutanoate, with ammonia and a cyanide source, followed by hydrolysis of the resulting aminonitrile. Asymmetric Strecker reactions, often employing a chiral auxiliary or catalyst, can provide access to enantiomerically enriched β-amino acids. researchgate.netresearchgate.net
Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective syntheses for this compound is of paramount importance. hilarispublisher.comresearchgate.netcurtin.edu.au Several of the direct methodologies discussed above can be rendered enantioselective.
For instance, in Michael-type additions, chiral catalysts such as those based on copper can be used to control the stereochemical outcome of the reaction. nih.gov Similarly, asymmetric Mannich reactions can be effectively catalyzed by chiral organocatalysts like cinchona alkaloids or proline derivatives to afford β-amino acid derivatives with high enantiomeric excess. mdpi.com
Asymmetric hydrogenation of β-enamino esters is another powerful strategy. hilarispublisher.com A precursor such as ethyl (Z)-3-amino-3-(5-bromofuran-2-yl)but-2-enoate could be hydrogenated using a chiral rhodium or ruthenium catalyst to yield the desired β-amino ester with high enantioselectivity.
| Enantioselective Method | Key Chiral Component | Potential Substrate |
| Asymmetric Michael Addition | Chiral Copper Catalyst | (E)-3-(5-bromofuran-2-yl)but-2-enoate |
| Asymmetric Mannich Reaction | Chiral Cinchona Alkaloid Organocatalyst | 5-Bromofuran-2-carbaldehyde, amine, ketene silyl acetal |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | (Z)-3-Amino-3-(5-bromofuran-2-yl)but-2-enoate |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in carbon-carbon bond-forming reactions. nih.gov This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs a subsequent reaction to occur on one face of the molecule, leading to a diastereomerically enriched product. After the key stereocenter is set, the auxiliary is removed and can often be recovered. nih.govnih.gov
For the synthesis of the target compound, a plausible approach would involve a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, attached to an acetate-derived precursor. nih.gov This chiral enolate can then undergo diastereoselective alkylation. Another powerful method is the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary. nih.gov
Proposed Synthetic Route using a Chiral Auxiliary:
Acylation: An enantiopure chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride to form an N-acyl derivative.
Diastereoselective Reaction: The resulting chiral substrate is used in a key bond-forming reaction. For instance, its enolate could react with an electrophile containing the 5-bromofuran-2-yl moiety.
Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction, to yield the enantioenriched β-amino acid.
| Step | Reagents & Conditions | Purpose | Key Feature |
| 1. Auxiliary Attachment | Chiral Oxazolidinone, n-BuLi, Acetyl Halide | Forms a chiral imide | Covalent bond formation |
| 2. Enolate Formation | LDA or other strong base | Creates a prochiral enolate | Preparation for stereoselective step |
| 3. Diastereoselective Addition | Reaction with an imine derived from 5-bromofuran-2-carbaldehyde | Forms the C-N and C-C bonds of the β-amino acid backbone | High diastereoselectivity controlled by the auxiliary |
| 4. Auxiliary Cleavage | LiOH/H₂O₂ or other hydrolytic methods | Releases the target amino acid | Auxiliary is often recoverable |
Asymmetric Catalysis Strategies
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. rsc.org Transition metal catalysis and organocatalysis are the two main pillars of this field. rsc.org Strategies applicable to β-amino acid synthesis include the asymmetric hydrogenation of enamines, conjugate additions to α,β-unsaturated esters, and catalytic Mannich reactions. rsc.orghilarispublisher.comnih.gov
A potential route to this compound could involve the copper-catalyzed hydroamination of a corresponding α,β-unsaturated carbonyl compound. nih.gov This method can achieve enantioselective synthesis of β-amino acid derivatives through a ligand-controlled reversal of hydrocupration regioselectivity. nih.gov Alternatively, rhodium or ruthenium-based catalysts are well-known for their efficacy in the asymmetric hydrogenation of β-enamino esters, which can be subsequently hydrolyzed to the target β-amino acid. hilarispublisher.com
| Catalytic System | Reaction Type | Substrate Precursor | Advantages |
| Rh- or Ru-phosphine complexes | Asymmetric Hydrogenation | β-(5-bromofuran-2-yl)-β-enamino ester | High enantioselectivities (often >90% ee) hilarispublisher.com |
| Copper-chiral ligand complexes | Conjugate Hydroamination | α,β-unsaturated ester with a 5-bromofuran-2-yl group | Direct formation of the C-N bond nih.gov |
| Zn(II)-bisoxazoline complexes | Friedel-Crafts Alkylation | Reaction of 2-methoxyfuran (B1219529) with a nitroalkene | Subsequent oxidative cleavage of the furan ring researchgate.net |
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the efficiency of traditional chemical synthesis with the unparalleled selectivity of biocatalysts. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the preparation of chiral β-amino acids, lipases are particularly useful for the kinetic resolution of racemic mixtures. mdpi.comnih.gov
In a typical chemoenzymatic approach, a racemic version of this compound or its corresponding ester would first be synthesized chemically. This racemic mixture is then subjected to an enzymatic reaction. For example, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.netnih.gov This method is highly effective for producing compounds with excellent enantiomeric excess (ee). mdpi.com
| Enzyme Class | Reaction Type | Substrate | Outcome |
| Lipases (e.g., CAL-B, PSIM) | Kinetic Resolution (Hydrolysis) | Racemic methyl or ethyl 3-amino-3-(5-bromofuran-2-yl)butanoate | One enantiomer is hydrolyzed to the acid, the other remains as the ester mdpi.com |
| Lipases (e.g., CAL-B) | Kinetic Resolution (Acylation) | Racemic this compound ester | One enantiomer is selectively N-acylated researchgate.net |
| Nitrilases | Enantioselective Hydrolysis | Racemic 3-amino-3-(5-bromofuran-2-yl)butanenitrile | Direct conversion of one nitrile enantiomer to the carboxylic acid researchgate.net |
Advanced Synthetic Techniques and Sustainable Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the development of techniques that are not only efficient but also environmentally benign. These "green chemistry" principles include the use of alternative energy sources like microwaves, the design of atom-economical reactions such as cross-couplings, and the application of metal-free organocatalysis.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. mdpi.comresearchgate.net The unique heating mechanism of microwaves can accelerate reactions by efficiently transferring energy directly to polar molecules in the reaction mixture. mdpi.com
In the context of synthesizing this compound, microwave assistance could be applied to several steps. For instance, the condensation reaction to form a precursor imine or enamine could be completed in minutes instead of hours. researchgate.netrsc.org Furthermore, multicomponent reactions, which build complex molecules in a single step, are often highly compatible with microwave heating, offering a rapid and efficient route to heterocyclic structures and functionalized amino acids. mdpi.combohrium.com
| Reaction Step | Conventional Heating | Microwave-Assisted | Advantage of Microwave |
| Furan ring formation | Several hours at reflux | 5-30 minutes at 100-150°C | Drastic reduction in reaction time researchgate.net |
| Condensation (e.g., imine formation) | 2-24 hours | 3-15 minutes | Higher yields, cleaner reaction profile researchgate.net |
| Hydantoin synthesis from amino acid | Hours | 10-20 minutes | Rapid, one-pot procedure in water beilstein-journals.org |
| Final hydrolysis step | 1-12 hours | 10-60 minutes | Faster conversion and energy efficiency |
Palladium-Catalyzed Cross-Coupling Reactions and Their Analogues
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of a bromine atom on the furan ring of the target molecule makes it an ideal substrate for such transformations. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents at the 5-position of the furan ring. numberanalytics.com
This strategy can be used in two main ways:
Late-stage functionalization: The core this compound structure can be synthesized first and then used as a scaffold. The bromo group can be replaced with various aryl, alkyl, or alkynyl groups through cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship studies.
Convergent Synthesis: A simpler furan boronic acid or stannane (B1208499) could be coupled with a fragment containing the bromo-substituted butanoic acid side chain. nih.gov
These reactions are known for their high functional group tolerance, allowing them to be performed on complex molecules without the need for extensive use of protecting groups. rsc.org
| Reaction Name | Coupling Partners | Catalyst/Ligand System | Bond Formed |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C(sp²)-C(sp²) or C(sp²)-C(sp³) nih.gov |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine, alcohol, or thiol | Pd₂(dba)₃, RuPhos, BrettPhos | C(sp²)-N, C(sp²)-O, C(sp²)-S rsc.org |
Organocatalytic Methodologies
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a sustainable alternative to potentially toxic and expensive heavy metal catalysts. nih.govuni-koeln.de This field has provided powerful asymmetric methods for constructing key structural motifs, including β-amino acids.
A prominent organocatalytic method for synthesizing β-amino acids is the Mannich reaction. A chiral organocatalyst, such as proline or a derivative, can catalyze the reaction between an aldehyde (e.g., 5-bromofuran-2-carbaldehyde), an amine, and a ketone or aldehyde nucleophile to produce the desired β-amino carbonyl compound with high enantioselectivity. uni-koeln.de Another approach is the conjugate addition of nucleophiles to α,β-unsaturated systems, catalyzed by chiral thioureas or squaramides, which act as hydrogen-bond donors to activate the substrate. uni-koeln.de These methods avoid metal contamination in the final product, which is a significant advantage, particularly in pharmaceutical synthesis.
Flow Chemistry Applications in Complex Molecule Synthesis
The synthesis of structurally complex molecules such as this compound, which incorporates a stereocenter, a delicate furan ring, and a β-amino acid moiety, presents significant challenges for traditional batch chemistry. Flow chemistry, or continuous-flow synthesis, emerges as a powerful strategic alternative that offers enhanced control over reaction parameters, improved safety, and greater efficiency, making it particularly suitable for constructing such sophisticated chemical architectures.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides numerous advantages over conventional batch processing, including superior heat and mass transfer, precise control of residence time, and the ability to safely handle hazardous reagents and intermediates by generating them in situ on demand. sci-hub.senih.gov These features are highly beneficial for the synthesis of molecules with sensitive functional groups, like the furan ring in the target compound, which can be prone to degradation under harsh reaction conditions often found in batch nitration or bromination processes. researchgate.net
While a specific, documented flow synthesis for this compound is not available in current literature, the principles and applications of flow chemistry have been successfully demonstrated for the synthesis of its core structural components: furan derivatives and β-amino acids. These examples serve as a blueprint for a potential continuous-flow approach to the target molecule.
Continuous-Flow Synthesis of Furan-Containing Scaffolds
The furan core is susceptible to harsh conditions, but flow chemistry enables precise control to minimize degradation and improve yields. researchgate.net For instance, a robust continuous-flow platform has been developed for the nitration of furfural to produce nitrofurfural, a key intermediate for various pharmaceuticals. nih.govresearchgate.net This process utilizes acetyl nitrate (B79036) generated in situ, a notoriously unstable and explosive reagent, thereby mitigating significant safety risks associated with its batch handling. nih.govresearchgate.net The high level of automation allows for rapid and reproducible synthesis with excellent yields in mere minutes of residence time. nih.gov This approach could be adapted for the functionalization of a furan-containing precursor in a potential synthesis of the target molecule.
Another relevant example is the continuous-flow synthesis of 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials. rsc.org The optimization of this multi-step process in a flow reactor platform highlights the key variables that can be precisely controlled.
| Reaction Stage | Optimal Temperature (°C) | Optimal Residence Time (min) |
|---|---|---|
| Nitrosation–Rearrangement Coupling | 15 | 15 |
| Neutralization | 15 | 5 |
| Oximation | 25 | 60 |
| Cyclization | 115 | 10 |
This multi-stage continuous process achieved an optimal yield of 95% with a total productivity of approximately 0.546 mol h⁻¹, demonstrating the efficiency and high throughput of flow synthesis for complex heterocyclic compounds. rsc.org
Continuous-Flow Synthesis of β-Amino Acids
The β-amino acid framework is a crucial component of many bioactive compounds. rsc.org Flow chemistry provides efficient pathways for their synthesis, such as the Arndt–Eistert homologation of α-amino acids. A fully continuous four-step process has been developed to convert N-protected α-amino acids into their corresponding β-amino acid homologues. rsc.orgrsc.org This sequence involves the activation of the amino acid, reaction with diazomethane (generated on-demand in a microreactor for safety), and a final photochemical Wolff rearrangement, all performed in a continuous stream. rsc.org
The advantages of flow processing for such multi-step syntheses are significant. Compared to batch reactors, which can take 24 hours to achieve a desired yield for certain enzymatic reactions, continuous-flow microreactors can produce excellent yields of β-amino acid esters in as little as 30 minutes. mdpi.com This dramatic reduction in reaction time is attributed to the high surface-to-volume ratio in microreactors, which leads to better heat exchange and more efficient mixing. mdpi.com
| Method | Reactor Type | Reaction Time | Yield |
|---|---|---|---|
| Method A | Continuous-Flow Microreactor | 30 min | Good |
| Method B | Batch Bioreactor | 24 h | Ideal |
By integrating the established flow methodologies for both furan functionalization and β-amino acid synthesis, a hypothetical, yet feasible, continuous-flow strategy for this compound can be envisioned. Such a process would offer enhanced safety, scalability, and process control, representing a significant advancement over traditional synthetic routes.
Comprehensive Spectroscopic and Structural Elucidation of 3 Amino 3 5 Bromofuran 2 Yl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy would be the primary tool for elucidating the complex structure of 3-Amino-3-(5-bromofuran-2-yl)butanoic acid.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each non-equivalent proton in the molecule. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 7.5 ppm. The presence of the bromine atom would influence the chemical shift of the adjacent proton. The protons of the butanoic acid chain, including the methylene (B1212753) group (CH₂) and the methyl group (CH₃), would appear in the aliphatic region, generally between 1.0 and 3.0 ppm. The amino group protons (NH₂) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide information on the carbon skeleton. One would expect to see signals for the four carbons of the furan ring, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-180 ppm. The remaining carbons of the butanoic acid chain would be found in the aliphatic region of the spectrum.
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the sequence of protons in the butanoic acid chain and within the furan ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which would be crucial for confirming the connection between the butanoic acid chain and the furan ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational modes would include:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid.
N-H stretch: Medium intensity bands around 3300-3500 cm⁻¹ corresponding to the amino group.
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
C-N stretch: Typically observed in the 1000-1250 cm⁻¹ region.
C-Br stretch: A strong band in the lower frequency region of the spectrum, usually below 600 cm⁻¹.
Furan ring vibrations: Characteristic bands for the C-O-C and C=C stretching of the furan ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry would be employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₈H₁₀BrNO₃. The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would likely show cleavage of the butanoic acid side chain and potential fragmentation of the furan ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the structure of the molecule, particularly the presence of chromophores—parts of a molecule that absorb light.
For this compound, the primary chromophore is the 5-bromofuran-2-yl group. The furan ring is an aromatic heterocycle with delocalized π-electrons. The electronic transitions expected for this system are primarily π → π* transitions, which are typically intense. The presence of the bromine atom and the alkylamino acid substituent on the furan ring can influence the energy of these transitions.
The bromine atom, with its lone pairs of electrons, can participate in resonance with the furan ring, acting as an auxochrome. This, along with the alkyl group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted furan. The amino and carboxylic acid groups are largely isolated from the furan chromophore by a saturated carbon atom and are not expected to significantly participate in conjugation. However, the solvent used for analysis can influence the spectrum, particularly through interactions with these polar groups.
While an experimental spectrum is not available, a hypothetical UV-Vis data table based on known properties of furan derivatives is presented below. The transitions are attributed to the π-electron system of the bromofuran ring.
Interactive Data Table: Expected UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Methanol | ~250 - 270 | High | π → π |
| Cyclohexane | ~245 - 265 | High | π → π |
Note: The values in this table are hypothetical and are based on the expected behavior of the bromofuran chromophore. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A crystal structure for this compound has not been deposited in public crystallographic databases. However, a theoretical structure can be predicted based on standard geometries of its constituent parts. The furan ring is planar, and the carboxylic acid group would also tend towards planarity. The central C3 carbon of the butanoic acid chain is sp³ hybridized, resulting in a tetrahedral geometry for its substituents: the 5-bromofuran-2-yl group, the amino group, the methyl group, and the -CH₂COOH moiety.
In the solid state, strong intermolecular interactions would be expected. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), and it would likely form strong hydrogen bonds with neighboring molecules. The amino group (-NH₂) is also a hydrogen bond donor. These interactions would play a crucial role in defining the crystal packing. Furthermore, the bromine atom could potentially participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.
Interactive Data Table: Predicted Crystallographic Parameters
| Parameter | Predicted Value/Type | Description |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this type. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups for chiral organic molecules. |
| Key Intermolecular Forces | Hydrogen Bonding (O-H···O, N-H···O) | Expected between the carboxylic acid and amino groups of adjacent molecules. |
| Halogen Bonding (C-Br···O/N) | Possible interaction involving the bromine atom and an electronegative atom. | |
| Conformation | Staggered | The substituents around the C2-C3 bond are expected to adopt a staggered conformation to minimize steric hindrance. |
Note: This table contains predicted information. The actual crystal structure can only be determined through experimental X-ray diffraction analysis.
Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)
The molecule this compound possesses a stereocenter at the C3 carbon atom, which is bonded to four different groups (amino, methyl, carboxymethyl, and 5-bromofuran-2-yl). Therefore, the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-. This makes chiroptical spectroscopy techniques highly relevant.
Chiroptical spectroscopy, which includes methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. It provides information about the stereochemistry of molecules containing a chromophore in proximity to a chiral center. In this molecule, the bromofuran group acts as the chromophore. The spatial arrangement of this chromophore relative to the chiral center will result in a characteristic CD spectrum, with positive or negative peaks (known as Cotton effects) that are mirror images for the two enantiomers.
Absolute Configuration: The absolute configuration ((R) or (S)) of a synthesized or isolated enantiomer can be determined by comparing its experimental CD spectrum to a spectrum predicted for a known configuration using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com
As no experimental chiroptical data is currently available for this compound, its absolute configuration would need to be determined through such a combination of experimental measurement and theoretical calculation, or by enantioselective synthesis from a precursor of known configuration.
Interactive Data Table: Principles of Chiroptical Analysis
| Technique | Principle | Application to this Compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | The (R)- and (S)-enantiomers would produce mirror-image CD spectra, allowing for enantiomeric purity assessment. |
| Absolute Configuration Determination | Comparison of experimental CD spectrum with computationally predicted spectra for the (R) and (S) configurations. | Would allow for the unambiguous assignment of the absolute stereochemistry of a given sample. |
Chemical Reactivity and Transformation Mechanisms of 3 Amino 3 5 Bromofuran 2 Yl Butanoic Acid
Reactivity of the Furan (B31954) Heterocycle
The furan ring, an electron-rich aromatic system, is a key determinant of the molecule's chemical behavior. Its reactivity is characterized by a susceptibility to electrophilic attack and a propensity to undergo various oxidative and reductive transformations.
Electrophilic Aromatic Substitution Reactions on the Furan Ring
The furan ring in 3-Amino-3-(5-bromofuran-2-yl)butanoic acid is activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom. pearson.compearson.comchemicalbook.com This increased nucleophilicity directs incoming electrophiles preferentially to the C5 position (alpha to the oxygen), which is already substituted with a bromine atom, and the C3 and C4 positions (beta to the oxygen). However, the presence of the bulky 3-amino-3-butanoic acid substituent at the C2 position and the bromine at the C5 position introduces steric hindrance and electronic effects that modulate the regioselectivity of these reactions.
Electrophilic substitution on furan rings typically occurs more readily than on benzene, often under milder conditions. pearson.compearson.com For instance, halogenation, nitration, and acylation can be achieved with appropriate electrophilic reagents. The precise conditions and outcomes of such reactions on this compound would be influenced by the directing effects of the existing substituents. The bromine atom is a deactivating ortho-, para-director, while the alkylamino acid substituent is an activating group. The interplay of these electronic and steric factors would dictate the position of further substitution on the furan ring.
Nucleophilic Reactions Involving the Furan System
While furan itself is generally resistant to nucleophilic aromatic substitution, the presence of electron-withdrawing groups can facilitate such reactions. edurev.inquimicaorganica.org In the case of this compound, the bromo substituent can potentially be displaced by strong nucleophiles under specific conditions, although this is less common than transformations involving the bromine atom via other mechanisms (see section 4.2).
The furan ring can also participate in nucleophilic addition reactions, particularly when activated. The presence of electron-withdrawing groups can render the ring susceptible to attack by nucleophiles, leading to ring-opening or rearrangement products. rsc.org
Oxidative and Reductive Transformations of the Furan Moiety
The furan ring is sensitive to both oxidation and reduction, which can lead to a variety of useful synthetic intermediates.
Oxidative Transformations: Oxidation of the furan ring can result in ring-opened products, such as dicarbonyl compounds, or rearranged heterocyclic systems. nih.govtcichemicals.comresearchgate.net The specific outcome depends on the oxidant used and the reaction conditions. For instance, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to the formation of butenolides. The presence of the amino acid side chain could potentially influence the course of these oxidations, possibly through intramolecular interactions.
Reductive Transformations: Catalytic hydrogenation of the furan ring typically leads to the corresponding tetrahydrofuran (B95107) derivative. numberanalytics.com This transformation requires careful selection of the catalyst and reaction conditions to avoid over-reduction or side reactions, especially given the presence of the bromo substituent which can also be susceptible to reduction. The chemoselective reduction of the furan ring in the presence of other functional groups is a key challenge in the synthesis of complex molecules containing this moiety.
Transformations Involving the Bromo Substituent
The bromine atom at the C5 position of the furan ring is a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchange reactions. These reactions are pivotal for the construction of more complex molecular architectures based on the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the furan ring serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.govsigmaaldrich.com This reaction is widely used for the formation of biaryl and vinyl-aryl bonds. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a variety of aryl or vinyl substituents at the C5 position of the furan ring. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water, dioxane). The amino and carboxylic acid functionalities in the side chain may require protection to prevent interference with the catalytic cycle.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Varies | nih.govnih.govrsc.org |
| Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 90-110 | Varies | researchgate.net |
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org This reaction would be instrumental in introducing alkynyl moieties at the C5 position of the furan ring in this compound. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a solvent like THF or DMF. Similar to the Suzuki coupling, protection of the amino acid functional groups may be necessary for optimal results.
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 25-60 | Varies | scirp.orgtcnj.edu |
Halogen-Metal Exchange Reactions
Halogen-metal exchange reactions provide a powerful method for converting aryl halides into highly reactive organometallic reagents. tcnj.edumdpi.com Treating this compound with a strong organolithium or organomagnesium reagent at low temperatures would likely result in the exchange of the bromine atom for a metal (lithium or magnesium). This generates a nucleophilic furan species that can then react with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C5 position.
The presence of the acidic protons on the amino and carboxylic acid groups presents a challenge for this reaction, as they can be deprotonated by the strong organometallic base. Therefore, protection of these functional groups is typically required before performing a halogen-metal exchange. The choice of the organometallic reagent and the reaction conditions are crucial to ensure efficient exchange without side reactions.
| Reagent | Electrophile | Solvent | Temperature (°C) | Product | Reference |
| n-BuLi or t-BuLi | Aldehydes, Ketones, CO₂, etc. | THF, Diethyl ether | -78 | 5-substituted furan | researchgate.nettcnj.edunih.gov |
| i-PrMgCl/n-BuLi | Various electrophiles | THF | -20 to 0 | 5-substituted furan | mdpi.com |
Nucleophilic Displacement Reactions
The presence of a bromine atom on the furan ring at position 5 renders the molecule susceptible to nucleophilic substitution reactions. Although halogenated furans are generally less reactive towards nucleophilic aromatic substitution than other halogenated heterocycles, these reactions can proceed, particularly with potent nucleophiles or under catalytic conditions. The bromine atom can be displaced by various nucleophiles, leading to a range of substituted furan derivatives.
The reaction mechanism typically involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a transient intermediate, followed by the departure of the bromide ion. The reactivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. For instance, reactions with amines can yield N-substituted 3-amino-3-(5-(amino)furan-2-yl)butanoic acid derivatives. researchgate.net Similarly, alkoxides can be used to introduce alkoxy groups, and other nucleophiles can be employed to further functionalize the furan ring.
Table 1: Examples of Potential Nucleophilic Displacement Reactions
| Nucleophile (Nu⁻) | Reagent Example | Potential Product Structure |
|---|---|---|
| Amine | Aniline | 3-Amino-3-(5-(phenylamino)furan-2-yl)butanoic acid |
| Alkoxide | Sodium methoxide | 3-Amino-3-(5-methoxyfuran-2-yl)butanoic acid |
Reactivity of the Amino Group
The primary amino group is a key reactive center in this compound, functioning as a potent nucleophile in numerous reactions.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the primary amino group allows for straightforward N-alkylation and N-acylation. N-alkylation is commonly achieved through reactions with alkyl halides, where the amine displaces the halide to form a secondary or tertiary amine. nih.gov Stoichiometric methods, such as nucleophilic substitution with alkyl halides or reductive amination with aldehydes, are conventional approaches for the N-alkylation of α-amino acids. nih.gov The use of excess sodium hydride and methyl iodide is a broadly applied method for the N-methylation of N-acyl and N-carbamoyl amino acids. monash.edu
N-acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides. This reaction proceeds via nucleophilic acyl substitution to form an amide bond, yielding N-acyl derivatives. These reactions are typically rapid and can be performed under mild conditions.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-3-amino-3-(5-bromofuran-2-yl)butanoic acid |
| N-Alkylation | Benzyl bromide (BnBr) | N-benzyl-3-amino-3-(5-bromofuran-2-yl)butanoic acid |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-3-amino-3-(5-bromofuran-2-yl)butanoic acid |
Formation of Imines and Schiff Bases
The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. libretexts.orgresearchgate.net The formation of Schiff bases is a common reaction for amino-substituted furan and benzofuran (B130515) derivatives. researchgate.net
Table 3: Imine Formation with Various Carbonyl Compounds
| Carbonyl Compound | Name | Product |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | Schiff base of Benzaldehyde |
| Acetone | (CH₃)₂CO | Schiff base of Acetone |
Cyclization Reactions Involving the Amino Group
The bifunctional nature of this compound allows for intramolecular cyclization reactions involving the amino group. As a β-amino acid, it can potentially cyclize to form a four-membered β-lactam ring. This transformation typically requires activation of the carboxylic acid group to facilitate intramolecular nucleophilic attack by the amino group.
Depending on the reaction conditions and the use of specific catalysts, other cyclization pathways may be accessible. Studies on related amino acid derivatives have shown that regioselective cyclizations can lead to a variety of heterocyclic structures, such as γ-lactones, oxazolidinones, and oxazolines, where the nitrogen group plays a key role. researchgate.netrsc.org For instance, silver(I)-catalyzed cyclization of amino acid-derived allenes can yield functionalized Δ³-pyrrolines. organic-chemistry.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group provides another site for chemical modification, primarily through reactions that target the carboxyl carbon.
Esterification and Amidation Reactions
The carboxylic acid moiety can be converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion.
Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. Due to the lower reactivity of the carboxyl group with amines, the reaction often requires the use of coupling reagents or the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. Borate esters like B(OCH₂CF₃)₃ have been shown to be effective reagents for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov
Table 4: Common Esterification and Amidation Conditions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-amino-3-(5-bromofuran-2-yl)butanoate |
| Esterification | Ethanol (CH₃CH₂OH), H₂SO₄ (cat.) | Ethyl 3-amino-3-(5-bromofuran-2-yl)butanoate |
| Amidation | Benzylamine, DCC | N-benzyl-3-amino-3-(5-bromofuran-2-yl)butanamide |
Decarboxylation Pathways
The decarboxylation of this compound, a β-amino acid, involves the removal of the carboxyl group to release carbon dioxide (CO₂). Unlike β-keto acids, which often undergo spontaneous decarboxylation upon gentle heating, β-amino acids are generally more stable and require more forcing conditions or catalytic activation. hep.com.cnjst.go.jp The reactivity is influenced by the stability of the carbanionic intermediate formed upon CO₂ loss.
Thermal Decarboxylation: Subjecting the compound to high temperatures could induce decarboxylation. This process would likely proceed through a zwitterionic intermediate, leading to the formation of 2-amino-2-(5-bromofuran-2-yl)propane. However, this pathway is often non-selective and the required high temperatures could lead to the degradation of the thermally sensitive furan ring, potentially resulting in a mixture of byproducts and lower yields.
Catalytic Decarboxylation: A more controlled approach involves the use of catalysts that facilitate decarboxylation under milder conditions. stackexchange.com
Aldehyde Catalysis: Carbonyl compounds, such as aromatic aldehydes or ketones, can catalyze the decarboxylation of α- and β-amino acids. stackexchange.comresearchgate.net The reaction proceeds via the formation of a Schiff base (imine) intermediate between the amino group of the substrate and the catalyst. This intermediate provides an electron sink, stabilizing the negative charge that develops on the α-carbon as CO₂ is eliminated. Subsequent hydrolysis of the resulting imine releases the amine product and regenerates the catalyst. researchgate.net
Metal-Catalyzed Decarboxylation: Transition metal complexes, particularly those of copper, can also promote decarboxylation. wikipedia.org These reactions may proceed through the formation of a metal-carboxylate complex, which facilitates the cleavage of the C-C bond.
The expected product from the decarboxylation of this compound is 2-amino-2-(5-bromofuran-2-yl)propane.
Table 1: Potential Decarboxylation Methods and Conditions
| Method | Catalyst/Conditions | Expected Major Product | Potential Byproducts/Remarks |
|---|---|---|---|
| Thermal | High temperature (e.g., >200°C) in an inert solvent | 2-amino-2-(5-bromofuran-2-yl)propane | Furan ring degradation products, polymers |
| Aldehyde-Catalyzed | Catalytic amount of an aldehyde (e.g., isophorone, benzaldehyde) with heat | 2-amino-2-(5-bromofuran-2-yl)propane | Side products from catalyst consumption (transamination) researchgate.net |
Reduction to Alcohols
The reduction of the carboxylic acid functional group in this compound to a primary alcohol yields 3-amino-3-(5-bromofuran-2-yl)butan-1-ol. This transformation requires potent reducing agents, as carboxylic acids are among the less reactive carbonyl derivatives. britannica.com
The choice of reducing agent is critical to ensure chemoselectivity, preserving the amino group and the bromo-furan moiety.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. acs.orgchemguide.co.uk The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk LiAlH₄ is a strong base, so the initial step is an acid-base reaction that deprotonates the carboxylic acid. organicchemistrytutor.com An excess of the reagent is required for the subsequent reduction of the resulting carboxylate salt. chemistrysteps.com
Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids and are generally more selective than LiAlH₄, often not affecting other functional groups like esters or halides. britannica.com
Sodium Borohydride (NaBH₄): This is a milder reducing agent that is typically incapable of reducing carboxylic acids on its own due to the low electrophilicity of the carboxylate anion formed upon deprotonation. chemistrysteps.com However, its reactivity can be enhanced. The NaBH₄/I₂ system is known to effectively reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com Another approach involves the in-situ activation of the carboxylic acid, for example, by converting it to a mixed anhydride (B1165640) with ethyl chloroformate, which can then be reduced by NaBH₄. core.ac.uk
Table 2: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Solvent | Selectivity | Remarks |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Low (highly reactive) | Reduces most carbonyl functional groups. Reacts violently with protic solvents. chemguide.co.uk |
| Borane (BH₃·THF) | THF | High | Selective for carboxylic acids over many other functional groups. |
Mechanistic Investigations of Key Reactions
While direct mechanistic studies on this compound are not available, investigations can be projected based on established methodologies for analogous compounds.
Kinetics and Thermodynamics of Reactions
Kinetics: Kinetic studies would elucidate the reaction rates and the factors that influence them. For the decarboxylation and reduction reactions, the rate laws would be determined by systematically varying the concentrations of the substrate and any catalysts or reagents.
Decarboxylation: The reaction rate could be monitored by measuring the evolution of CO₂ gas over time using manometry or by spectroscopic tracking of the starting material's disappearance via techniques like HPLC or NMR. Kinetic studies on the decarboxylation of other amino acids have often shown pseudo-first-order kinetics. researchgate.netresearchgate.net The rate is typically dependent on temperature and pH. researchgate.net For instance, the decarboxylation rate of aminobutyric acid is highly dependent on the position of the amino group, with the α-isomer reacting faster than the β-isomer. researchgate.netdeepdyve.com
Reduction: The kinetics of the reduction would be followed by quenching the reaction at various time points and analyzing the composition of the mixture. The rate would be expected to depend on the concentration of both the carboxylic acid and the reducing agent.
From temperature-dependent kinetic data, key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) could be determined using the Arrhenius equation.
Thermodynamics: Thermodynamic analysis provides insight into the feasibility and energy changes of a reaction.
Decarboxylation: This reaction is generally thermodynamically favorable (exergonic, negative ΔG) due to the formation of a stable, gaseous CO₂ molecule, which significantly increases the entropy (ΔS) of the system. nih.gov
Table 3: Key Parameters in Mechanistic Studies
| Parameter | Method of Determination | Significance |
|---|---|---|
| Kinetic | ||
| Rate Constant (k) | Monitoring concentration changes over time (Spectroscopy, Chromatography) | Quantifies the speed of the reaction. |
| Reaction Order | Method of initial rates; Isolation method | Describes the dependence of the rate on reactant concentrations. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur. |
| Thermodynamic | ||
| Enthalpy (ΔH) | Calorimetry | Heat absorbed or released during the reaction. |
| Entropy (ΔS) | Calculation from Gibbs free energy and enthalpy | Measure of the change in disorder of the system. |
Identification and Characterization of Reaction Intermediates
Identifying transient intermediates is crucial for confirming a proposed reaction mechanism. This often requires specialized techniques due to the short lifetimes of these species.
Decarboxylation Intermediates: In a catalytically driven decarboxylation involving a carbonyl compound, the primary intermediate is a Schiff base (or imine) . researchgate.net Following the loss of CO₂, a resonance-stabilized azomethine ylide or carbanion is formed. researchgate.net These intermediates could potentially be detected using in-situ spectroscopy (e.g., IR or NMR) under conditions that allow for their accumulation, or they could be trapped by reacting with an appropriate electrophile.
Reduction Intermediates: The reduction of a carboxylic acid with LiAlH₄ proceeds through several stages. After the initial deprotonation to form a lithium carboxylate, hydride attack leads to a tetrahedral intermediate. organicchemistrytutor.com Elimination of an O-Al species generates an aldehyde intermediate . organicchemistrytutor.comchemistrysteps.com This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by another equivalent of hydride to form an alkoxide, which is then protonated during workup to give the final alcohol product. chemguide.co.uklibretexts.org The aldehyde intermediate is generally not isolable under these conditions.
Influence of Catalysts and Reaction Conditions on Pathway Selectivity
The outcome and efficiency of the chemical transformations of this compound would be highly dependent on the choice of catalysts and the specific reaction conditions employed.
Influence of Catalysts:
Reduction: The catalyst or reagent choice is paramount for selectivity. A powerful reagent like LiAlH₄ ensures the reduction of the robust carboxylic acid group but offers little selectivity if other reducible groups were present. The use of a borane reagent might offer better chemoselectivity.
Influence of Reaction Conditions:
Temperature: For decarboxylation, temperature is a critical parameter. While higher temperatures increase the rate of the desired reaction, they can also promote competing pathways such as decomposition of the furan ring. hep.com.cn For reductions, low temperatures are often used to control the high reactivity of agents like LiAlH₄ and improve selectivity.
Solvent: The solvent can influence reaction pathways by stabilizing or destabilizing charged intermediates and transition states. Reductions with metal hydrides must be conducted in dry, aprotic solvents to prevent violent quenching of the reagent. chemguide.co.uk
pH: For reactions carried out in aqueous or protic media, pH is a key variable. The protonation state of both the amino group and the carboxyl group affects their nucleophilicity and electrophilicity. The decarboxylation rates of amino acids in aqueous solution are known to exhibit complex dependencies on pH. researchgate.net The stability of the furan ring can also be affected by pH, as it is susceptible to ring-opening under strongly acidic conditions. pharmaguideline.comresearchgate.net The bromine substituent on the furan ring is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack but can influence its stability and reactivity in other transformations. cdnsciencepub.compearson.com
Computational and Theoretical Studies on 3 Amino 3 5 Bromofuran 2 Yl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 3-Amino-3-(5-bromofuran-2-yl)butanoic acid, DFT studies, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to calculate a variety of molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
This table presents hypothetical DFT-calculated values for illustrative purposes.
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous, albeit computationally intensive, analysis. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to map out the potential energy surfaces for various reaction pathways involving this compound. This allows for the determination of transition state geometries and activation energies, providing a detailed mechanistic understanding of potential synthetic routes or metabolic transformations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Conformational analysis of this compound can identify the most stable arrangements of its atoms (conformers) by systematically rotating its single bonds and calculating the corresponding energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.
Following the identification of low-energy conformers, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. MD simulations can reveal how the molecule flexes and changes shape, which is essential for understanding its interactions with other molecules.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental characterization. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and purity.
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shift (CH₃) | 1.5 ppm | Can be compared to experimental spectra for structural verification. |
| ¹³C NMR Chemical Shift (C=O) | 175 ppm | Aids in the assignment of carbon signals in the experimental spectrum. |
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | Corresponds to the vibrational modes of functional groups. |
| UV-Vis λmax | 280 nm | Relates to the electronic transitions within the molecule. |
This table contains hypothetical predicted spectroscopic data for illustrative purposes.
Computational Elucidation of Reaction Mechanisms
The synthesis of this compound and its subsequent reactions can be investigated using computational methods to elucidate the underlying reaction mechanisms. By modeling the reactants, intermediates, transition states, and products, the most energetically favorable reaction pathways can be identified. This not only provides a deeper understanding of the reaction but can also guide the optimization of reaction conditions to improve yield and selectivity.
Structure-Property Relationship (SPR) Investigations in Chemical Design
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, and biological properties. For this compound, computational SPR investigations can be used to predict how modifications to its structure, such as substituting the bromine atom or altering the butanoic acid side chain, would affect its properties. This predictive capability is a powerful tool in rational drug design and materials science, allowing for the in-silico design of new molecules with desired characteristics before they are synthesized in the lab.
Synthesis and Exploration of Derivatives and Analogues of 3 Amino 3 5 Bromofuran 2 Yl Butanoic Acid
Modification of the Furan (B31954) Ring Substituents
The bromine atom at the 5-position of the furan ring serves as a convenient handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for creating new carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of 3-amino-3-(5-bromofuran-2-yl)butanoic acid, the 5-bromo substituent can be readily coupled with various aryl- and heteroarylboronic acids to introduce diverse aromatic and heteroaromatic moieties. sci-hub.sewikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups.
Another valuable tool is the Stille coupling , which involves the reaction of an organohalide with an organotin compound, also catalyzed by palladium. organic-chemistry.orgwikipedia.org This method offers a complementary approach to the Suzuki coupling and is particularly useful for introducing alkyl, alkenyl, and alkynyl groups. The Heck reaction , a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene, provides a means to introduce unsaturated substituents at the 5-position of the furan ring. organic-chemistry.orgwikipedia.org
Table 1: Examples of Furan Ring Modifications via Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical data based on typical reaction conditions and yields for similar compounds.
| Entry | Reactant | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Amino-3-(5-phenylfuran-2-yl)butanoic acid | 85 |
| 2 | This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3-Amino-3-(5-(thiophen-2-yl)furan-2-yl)butanoic acid | 78 |
| 3 | This compound | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | Toluene | 3-Amino-3-(5-vinylfuran-2-yl)butanoic acid | 72 |
| 4 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-Amino-3-(5-styrylfuran-2-yl)butanoic acid | 65 |
Variations in the Butanoic Acid Chain Length and Substitution Pattern
Modification of the butanoic acid side chain can significantly influence the conformational preferences and physicochemical properties of the molecule. Analogues with different chain lengths, such as propanoic or pentanoic acid derivatives, can be synthesized to probe the optimal distance between the amino and carboxylic acid functionalities.
Furthermore, the introduction of substituents on the butanoic acid chain can provide valuable insights. For instance, alkyl or aryl groups can be introduced at the α- or γ-positions to investigate the impact of steric bulk on the molecule's conformation and potential interactions with biological targets. The synthesis of these substituted analogues often involves multi-step sequences starting from appropriately functionalized precursors.
Derivatization of the Amino Group
The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties. Common derivatization strategies include acylation and sulfonylation.
N-acylation of the amino group to form amides is a straightforward transformation that can be achieved by reacting the parent amino acid with an acid chloride or anhydride (B1165640) in the presence of a base. This allows for the introduction of various alkyl and aryl acyl groups. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides, which are known to be important pharmacophores in many drug molecules. nih.gov These derivatizations can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound.
Table 2: Examples of Amino Group Derivatization This table presents hypothetical data based on typical reaction conditions and yields for similar compounds.
| Entry | Reactant | Reagent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | Acetyl chloride | Pyridine | DCM | 3-Acetamido-3-(5-bromofuran-2-yl)butanoic acid | 92 |
| 2 | This compound | Benzoyl chloride | Et₃N | THF | 3-(Benzamido)-3-(5-bromofuran-2-yl)butanoic acid | 88 |
| 3 | This compound | Benzenesulfonyl chloride | NaOH | H₂O/Dioxane | 3-(Benzenesulfonamido)-3-(5-bromofuran-2-yl)butanoic acid | 85 |
| 4 | This compound | Methanesulfonyl chloride | Pyridine | DCM | 3-(Methanesulfonamido)-3-(5-bromofuran-2-yl)butanoic acid | 90 |
Exploration of Diastereomeric and Enantiomeric Analogues
The carbon atom bearing the amino group and the furan ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for understanding the stereochemical requirements for biological activity. Asymmetric synthesis provides a direct route to enantiomerically enriched β-amino acids. nih.gov This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Furthermore, if additional stereocenters are introduced into the molecule, for example, by substituting the butanoic acid chain, diastereomers can be formed. The separation and characterization of these diastereomers are essential for a comprehensive understanding of the structure-activity relationship.
Synthesis of Hybrid Molecules for Enhanced Chemical Versatility
To further expand the chemical space and explore novel biological activities, this compound can be incorporated into larger molecular frameworks to create hybrid molecules. One common approach is the synthesis of peptidomimetics , where the furan-containing β-amino acid is incorporated into a peptide sequence. ugent.bemdpi.com This can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The incorporation of this unnatural amino acid can induce specific conformational constraints in the peptide backbone and enhance its metabolic stability.
Additionally, the amino or carboxylic acid functionalities can be used as points of attachment to other pharmacologically relevant scaffolds, leading to the creation of novel hybrid molecules with potentially synergistic or multi-target activities.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Amino-3-(5-phenylfuran-2-yl)butanoic acid |
| 3-Amino-3-(5-(thiophen-2-yl)furan-2-yl)butanoic acid |
| 3-Amino-3-(5-vinylfuran-2-yl)butanoic acid |
| 3-Amino-3-(5-styrylfuran-2-yl)butanoic acid |
| 3-Acetamido-3-(5-bromofuran-2-yl)butanoic acid |
| 3-(Benzamido)-3-(5-bromofuran-2-yl)butanoic acid |
| 3-(Benzenesulfonamido)-3-(5-bromofuran-2-yl)butanoic acid |
| 3-(Methanesulfonamido)-3-(5-bromofuran-2-yl)butanoic acid |
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific databases and publicly available literature, no specific research data was found for the chemical compound This compound . Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content based on the provided outline.
The investigation sought to find detailed research findings on this specific compound's role as a building block and its synthetic utility in organic and materials chemistry. However, the search yielded no results for its application in any of the specified areas:
Role As a Building Block and Synthetic Utility in Organic and Materials Chemistry
Contribution to the Advancement of Synthetic Methodologies in Furan (B31954) and Amino Acid Chemistry:There are no recorded instances of this specific molecule being used to develop or advance synthetic methods within furan or amino acid chemistry.
While information exists for structurally related but distinct molecules, such as other substituted furan derivatives or different amino acids, the strict adherence to the subject compound "3-Amino-3-(5-bromofuran-2-yl)butanoic acid" prevents the inclusion of such data. Therefore, the creation of an authoritative and scientifically accurate article with the requested detailed findings and data tables is not feasible at this time.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-3-(5-bromofuran-2-yl)butanoic acid?
Answer: The synthesis typically involves three key steps: (1) bromination of a furan precursor, (2) introduction of the amino group, and (3) coupling with a butanoic acid backbone. For example:
- Bromination: Start with 5-bromofuroic acid (CAS 585-70-6) as a precursor, which is commercially available and can be brominated using N-bromosuccinimide (NBS) under controlled conditions .
- Amino Group Introduction: Use reductive amination or Gabriel synthesis to introduce the amino group at the 3-position, ensuring compatibility with the bromofuran moiety .
- Coupling: Employ peptide-coupling reagents like EDC/HOBt to attach the brominated furan-amine to the butanoic acid scaffold .
Key Considerations:
- Protect the carboxylic acid group during bromination to avoid side reactions.
- Monitor reaction temperature to prevent decomposition of the bromofuran ring.
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy: H and C NMR confirm the presence of the bromofuran ring (δ ~7.2 ppm for furan protons) and the amino/acid groups (δ ~1.5–2.5 ppm for butanoic acid) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak [M+H] at m/z 274.0 (calculated for CHBrNO) .
Q. How can racemization be minimized during the synthesis of this chiral amino acid?
Answer: Racemization at the chiral 3-amino center is a critical challenge. Mitigation strategies include:
- Low-Temperature Reactions: Conduct coupling steps at 0–4°C to reduce thermal agitation .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino group during synthesis .
- Enantiomeric Analysis: Employ chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity (>98% ee is achievable with optimized conditions) .
Case Study:
A 2022 study reported 95% enantiomeric excess (ee) using Boc protection and EDC/HOBt coupling at 4°C .
Q. What role does the bromine substituent play in facilitating cross-coupling reactions?
Answer: The bromine atom on the furan ring enables participation in palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Key considerations:
- Catalyst Selection: Pd(PPh) or Pd(dppf)Cl are effective for aryl bromide activation .
- Substrate Compatibility: The amino and carboxylic acid groups must be protected (e.g., as tert-butyl esters) to prevent catalyst poisoning .
Q. How can computational modeling optimize the compound’s binding affinity in drug discovery?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict interactions with biological targets.
- Target Selection: Focus on enzymes with furan-binding pockets (e.g., kinase inhibitors or GPCRs) .
- Parameterization: Include solvation effects and partial charges for the bromine atom to improve accuracy.
Example Workflow:
Dock the compound into the ATP-binding site of a kinase.
Calculate binding free energy (ΔG) using MM-PBSA.
Q. What strategies address stability issues in aqueous solutions?
Answer: The compound may degrade via hydrolysis of the bromofuran ring or oxidation of the amino group. Solutions include:
- Buffered Solutions: Use phosphate buffer (pH 7.4) with 0.1% ascorbic acid to prevent oxidation .
- Lyophilization: Store as a lyophilized powder at -20°C, reconstituting in DMSO immediately before use .
Stability Data:
| Condition | Half-Life (Days) |
|---|---|
| pH 7.4, 25°C | 7 |
| pH 7.4, 4°C | 30 |
| Lyophilized, -20°C | >180 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
